3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one
CAS No.:
Cat. No.: VC17667345
Molecular Formula: C9H8F3NO
Molecular Weight: 203.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8F3NO |
|---|---|
| Molecular Weight | 203.16 g/mol |
| IUPAC Name | 3-amino-1,1,1-trifluoro-3-phenylpropan-2-one |
| Standard InChI | InChI=1S/C9H8F3NO/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7H,13H2 |
| Standard InChI Key | HOMCHQKWBBQBME-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)C(F)(F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one features a ketone group at the second carbon, a trifluoromethyl group at the first carbon, and a phenyl ring and amino group at the third carbon. This arrangement creates a stereogenic center, enabling enantiomeric forms that may exhibit distinct biological activities. The IUPAC name, 3-amino-1,1,1-trifluoro-3-phenylpropan-2-one, reflects this connectivity .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 203.16 g/mol |
| IUPAC Name | 3-amino-1,1,1-trifluoro-3-phenylpropan-2-one |
| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)C(F)(F)F)N |
| InChI Key | HOMCHQKWBBQBME-UHFFFAOYSA-N |
| PubChem CID | 16228657 |
The trifluoromethyl group enhances electronegativity and metabolic stability, while the amino group provides sites for hydrogen bonding and derivatization.
Synthesis Methods
Catalytic Amination Approaches
Industrial synthesis often employs reductive amination of 1,1,1-trifluoro-3-phenylpropan-2-one with ammonia or amines under hydrogenation conditions. Cobalt nanoparticles encapsulated in graphitic shells, as described by Jagadeesh et al., have demonstrated efficacy in catalyzing such reactions, achieving yields >80% under mild conditions (50–100°C, 10–20 bar H) .
Enantioselective Synthesis
Enzymatic dynamic kinetic resolution (DKR) using immobilized Candida antarctica lipase B (CALB) enables the production of enantiomerically pure forms. Cheng et al. reported a DKR process for α-trifluoromethylated amines, achieving 90–99% enantiomeric excess (ee) by modulating substituent size at the stereocenter . For 3-amino-1,1,1-trifluoro-3-phenylpropan-2-one, larger phenyl groups may favor (S)-configuration due to steric interactions in the enzyme’s active site .
Applications in Pharmaceutical Research
Bioactivity and Target Interactions
The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets, making this compound a candidate for kinase and protease inhibition. Preliminary studies suggest activity against trypsin-like serine proteases, with IC values in the micromolar range. Its amino group allows conjugation to drug scaffolds, as seen in derivatives explored for glucocorticoid receptor modulation .
Comparative Analysis with Analogues
Replacing the ketone with a hydroxyl group yields 3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol, which exhibits reduced metabolic stability but improved solubility. Such structural modifications highlight the balance between lipophilicity and bioavailability in fluorinated drug design.
Table 2: Comparison with Related Compounds
| Compound | Functional Group | LogP | Bioactivity |
|---|---|---|---|
| 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one | Ketone | 2.1 | Protease inhibition |
| 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol | Hydroxyl | 1.8 | Enhanced solubility |
Research Frontiers and Challenges
Pharmacokinetic Optimization
Current barriers include poor oral bioavailability (~15% in rodent models) attributable to first-pass metabolism. Prodrug strategies, such as amino group acylation, are under investigation to enhance absorption .
Scalable Synthesis
While batch processes achieve gram-scale production, continuous-flow systems could improve efficiency. Silver-catalyzed cycloadditions, as reported by Zhang et al., may enable novel routes to trifluoromethylated heterocycles derived from this compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume